molecular formula C5H7N5O B1586661 3-Aminopyrazine-2-carbohydrazide CAS No. 6761-52-0

3-Aminopyrazine-2-carbohydrazide

Cat. No. B1586661
CAS RN: 6761-52-0
M. Wt: 153.14 g/mol
InChI Key: NSBRFKAXSNUXQO-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbohydrazide is a compound with the CAS Number: 6761-52-0. It has a molecular weight of 153.14 and its IUPAC name is 3-amino-2-pyrazinecarbohydrazide . It appears as a white to yellow to brown powder or crystals .


Synthesis Analysis

The synthesis of 3-Aminopyrazine-2-carbohydrazide has been reported in the literature. For instance, it was synthesized via methyl 3-amino-pyrazine-2-carboxylate (1 mmol) with excess hydrazine hydrate (4 mmol) in methanol solution (5 mL) under refluxing .


Molecular Structure Analysis

The molecular structure of 3-Aminopyrazine-2-carbohydrazide has been analyzed. It is monoclinic, with a = 10.1022 (8) Å, b = 9.4818 (8) Å, c = 7.0832 (6) Å, β = 94.1380 (10)°, V = 676.71 (10) Å .


Chemical Reactions Analysis

3-Aminopyrazine-2-carbohydrazide has been involved in various chemical reactions. For example, it was found to be involved in the reaction of 2-(arylethynyl)benzaldehydes, undergoing a ring-opening reaction catalyzed by AgOTf .


Physical And Chemical Properties Analysis

3-Aminopyrazine-2-carbohydrazide is a white to yellow to brown powder or crystals . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

  • Crystallography

    • Application : The compound is used in crystallography to study its crystal structure .
    • Method : The crystal structure of 3-aminopyrazine-2-carbohydrazide was determined using X-ray diffraction .
    • Results : The bond length of C=O double bonds are 1.2317 (18) Å, comparable with the literature values .
  • Pharmacology

    • Application : Derivatives of 3-Aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimicrobial activity .
    • Method : The compound was synthesized and its derivatives were evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro .
    • Results : The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino- N - (2,4-dimethoxyphenyl)pyrazine-2-carboxamide .

Safety And Hazards

The safety information for 3-Aminopyrazine-2-carbohydrazide includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

properties

IUPAC Name

3-aminopyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRFKAXSNUXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361289
Record name 3-aminopyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazine-2-carbohydrazide

CAS RN

6761-52-0
Record name 3-aminopyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (34 mL, 1094.95 mmol) was added portionwise to a stirred suspension of methyl 3-aminopyrazine-2-carboxylate (21.3 g, 139.09 mmol) in ethanol (65 mL) at r.t. The resulting slurry was stirred at 60° C. for 2 hours, cooled to room temperature and filtered. The solid was washed with cold ethanol (2×25 ml) and dried to a constant weight to afford 3-aminopyrazine-2-carbohydrazide (20.75 g, 97%) as a beige solid: 1H NMR Spectrum; (DMSO-d6) 4.49 (2H, d), 7.46 (2H, br s), 7.78 (1H, d), 8.17 (1H, d), 9.79 (1H, t); Mass Spectrum [M+H]+=154.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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